![molecular formula C18H12FN3O3S B2678820 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 897618-19-8](/img/structure/B2678820.png)

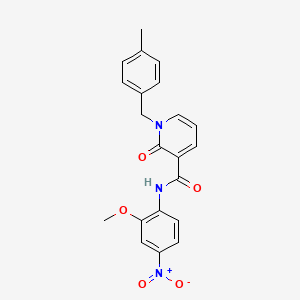

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, reactions of alkyl 4-aminobenzoates with maleic anhydride give the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates . These are then converted into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates by treatment with secondary amines .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . For instance, in the IR spectrum, the amide C=O stretch is observed at 1,655 cm^-1 . In the ^1H NMR spectrum, signals corresponding to the pyrrole methyls and NH groups are observed .Chemical Reactions Analysis

In a study, it was found that a similar compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide, was able to increase monoclonal antibody production in a Chinese hamster ovary cell culture . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the melting point of a similar compound was found to be 170–172 °C . In the ^13C NMR spectrum, signals corresponding to the amide C=O and various carbon atoms in the molecule were observed .Aplicaciones Científicas De Investigación

Antimicrobial Properties

A study by Anuse et al. (2019) explored the antimicrobial resistance of derivatives including benzo[d]thiazol-2-yl compounds. The research found that certain synthesized compounds, like those with benzo[d]thiazol-2-yl, exhibited good activity against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).

Anti-Psychotic Potential

Yang et al. (2016) synthesized a series of benzamides, which include structures similar to benzo[d]thiazol-2-yl, showing potent properties for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. These compounds could have potential applications as antipsychotics (Yang et al., 2016).

Antibacterial Activity of Pyrido Derivatives

Asahina et al. (2008) synthesized novel pyrido[1,2,3- de][1,4]benzoxazine-6-carboxylic acid derivatives, which showed significant antibacterial activity. The introduction of a fluorine atom in these compounds led to enhanced activity against quinolone-resistant Gram-positive clinical isolates (Asahina et al., 2008).

Mycobacterium Tuberculosis GyrB Inhibitors

Jeankumar et al. (2013) reported on the synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. These compounds inhibited Mycobacterium tuberculosis GyrB ATPase activity, highlighting their potential as antituberculosis agents (Jeankumar et al., 2013).

Vascular Endothelial Growth Factor Receptor-2 Inhibitors

Borzilleri et al. (2006) discovered substituted benzamides as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These findings suggest potential applications in cancer therapy (Borzilleri et al., 2006).

Fluorescence Properties for Bio-Applications

Nair and Rajasekharan (2004) synthesized new benzothiazol-2-ylquinolinemaleimides, which showed promising fluorescence properties. These properties could be utilized in bio-sciences for thiol detection and protein labeling (Nair & Rajasekharan, 2004).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O3S/c19-12-5-2-6-13-16(12)20-18(26-13)21-17(25)10-3-1-4-11(9-10)22-14(23)7-8-15(22)24/h1-6,9H,7-8H2,(H,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFHENXARFKTFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(4-fluorophenyl)methoxy]benzohydrazide](/img/structure/B2678739.png)

![7-(3,4-difluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2678741.png)

amino]-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile](/img/structure/B2678742.png)

![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2678749.png)

![N-(2,5-dimethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2678751.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2678752.png)

![N-(2-((4-nitrophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2678758.png)

![2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide](/img/structure/B2678759.png)